molecular formula C16H9F3O2 B100624 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione CAS No. 19095-46-6

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione

Cat. No.: B100624
CAS No.: 19095-46-6
M. Wt: 290.24 g/mol
InChI Key: XTPSGNQJWNLNMG-UHFFFAOYSA-N
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Description

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione is a compound that features a trifluoromethyl group attached to an indene-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2-phenylindene-1,3-dione with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable production methods .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol
  • 2-Phenyl-5-(trifluoromethyl)phenyl-1,3,4-oxadiazole
  • 2-Phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

Compared to similar compounds, 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O2/c17-16(18,19)10-6-7-11-12(8-10)15(21)13(14(11)20)9-4-2-1-3-5-9/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPSGNQJWNLNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940686
Record name 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19095-46-6
Record name 1,3-Indandione, 2-phenyl-5-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019095466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-5-(trifluoromethyl)-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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